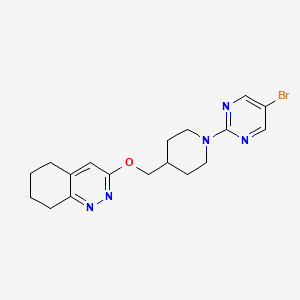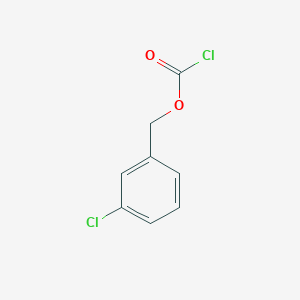
3-Chlorobenzyl carbonochloridate
Overview
Description
3-Chlorobenzyl carbonochloridate is an organic compound that belongs to the class of chloroformates. It is a derivative of benzyl chloroformate, where a chlorine atom is substituted at the third position of the benzyl ring. This compound is commonly used in organic synthesis, particularly for the protection of amine groups.
Mechanism of Action
Target of Action
3-Chlorobenzyl carbonochloridate is a chemical compound that primarily targets amines in organic synthesis . Amines play a crucial role in the formation of various organic compounds, including proteins, alkaloids, and dyes.
Mode of Action
The compound interacts with its targets by introducing the benzyloxycarbonyl protecting group for amines . This process suppresses the nucleophilic and basic properties of the nitrogen lone pair in amines, thereby controlling their reactivity .
Biochemical Pathways
The introduction of the benzyloxycarbonyl protecting group is a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is known that the compound is a water-sensitive oily colorless liquid . It degrades in contact with water, which may affect its bioavailability .
Result of Action
The primary result of the action of this compound is the successful introduction of the benzyloxycarbonyl protecting group for amines . This allows for controlled peptide chemical synthesis, which was the dominant procedure used worldwide for twenty years until the 1950s .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. As a water-sensitive compound, its stability and efficacy can be compromised in a humid environment . Therefore, it is typically stored in a dry environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
3-Chlorobenzyl carbonochloridate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobenzyl carbonochloridate can be synthesized by treating 3-chlorobenzyl alcohol with phosgene. The reaction is typically carried out in an inert atmosphere to prevent the hydrolysis of phosgene. The general reaction is as follows: [ \text{3-Chlorobenzyl alcohol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of phosgene gas in excess to minimize the formation of by-products such as carbonates. The reaction is conducted under controlled conditions to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: Used in the presence of a base to absorb the HCl produced.
Alcohols: Typically reacted under anhydrous conditions to prevent hydrolysis.
Carboxylic Acids: Often used with a base to neutralize the HCl formed.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
3-Chlorobenzyl carbonochloridate is widely used in scientific research for various applications:
Chemistry: Used as a reagent for the protection of amine groups in peptide synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and polymers.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Similar structure but without the chlorine substitution.
Methyl chloroformate: A simpler chloroformate ester used in similar reactions.
Fluorenylmethyloxycarbonyl chloride: Used for the protection of amine groups in peptide synthesis.
Uniqueness
3-Chlorobenzyl carbonochloridate is unique due to the presence of the chlorine atom, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in specific synthetic applications where the chlorine substitution is advantageous .
Properties
IUPAC Name |
(3-chlorophenyl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNOKJAUAHDRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39545-30-7 | |
| Record name | (3-chlorophenyl)methyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2522411.png)
![ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)

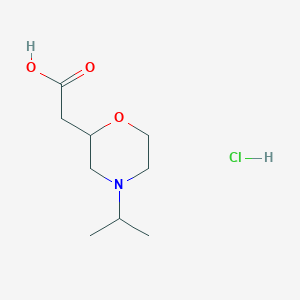
![1-[(3-chlorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2522420.png)
![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)
![1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2522422.png)
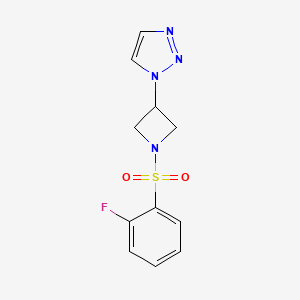
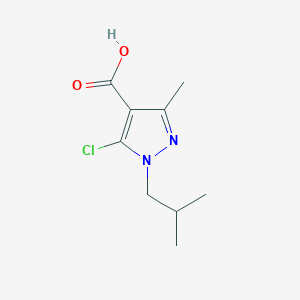

![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)

